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Introduction
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) is a powerful and widely used high

explosive. HMX can exist in several polymorphic forms, with the most common being α, β, γ,

and δ. Each polymorph possesses a distinct crystal structure, leading to significant differences

in physical properties such as density, stability, and sensitivity to initiation. The β-polymorph is

the most stable and desirable form for most applications due to its higher density and lower

sensitivity.[1][2][3] Therefore, the accurate identification and quantification of HMX polymorphs

are critical for ensuring the safety, performance, and quality of energetic materials.

Powder X-ray Diffraction (PXRD) is a non-destructive and highly effective analytical technique

for the characterization of crystalline materials.[4] It provides a unique fingerprint of the crystal

structure, allowing for the unambiguous identification and quantification of different polymorphs

in a sample.[4] This application note provides a detailed protocol for the identification and

quantitative analysis of HMX polymorphs using PXRD, including sample preparation, data

acquisition, and data analysis using the Rietveld refinement method.

Principles of Polymorph Identification by XRD
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure.

These different structures, or polymorphs, have the same chemical composition but differ in the
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arrangement of molecules in the crystal lattice. This difference in arrangement leads to distinct

powder X-ray diffraction patterns for each polymorph.

By directing a monochromatic X-ray beam onto a powdered sample, a diffraction pattern is

generated. The angles and intensities of the diffracted X-rays are dependent on the crystal

lattice of the material. Each polymorph of HMX will produce a unique diffraction pattern,

characterized by a specific set of diffraction peaks at particular 2θ angles. By comparing the

experimental diffraction pattern of an HMX sample to standard patterns of the known

polymorphs, the polymorphic form(s) present in the sample can be identified.

For quantitative analysis of polymorphic mixtures, the Rietveld refinement method is a powerful

technique. It involves fitting a calculated diffraction pattern, based on the known crystal

structures of the polymorphs, to the experimental data. The relative amounts of each

polymorph are determined by refining the scale factors of each phase in the mixture.

Quantitative Data of HMX Polymorphs
The crystallographic data for the most common HMX polymorphs are summarized in the table

below. This information is essential for both qualitative identification and quantitative analysis

using Rietveld refinement.

Polymor
ph

Crystal
System

Space
Group

a (Å) b (Å) c (Å) β (°)
Density
(g/cm³)

α-HMX
Orthorho

mbic
Fdd2 13.92 13.04 7.88 90 1.84

β-HMX
Monoclini

c
P2₁/n 6.54 11.05 7.37 102.8 1.90

γ-HMX
Monoclini

c
P2₁/c 8.70 11.05 6.54 124.3

Not

Reported

δ-HMX
Hexagon

al
P6₁

Not

Reported

Not

Reported

Not

Reported

Not

Reported

Not

Reported

Note: Crystallographic data can vary slightly depending on the source and experimental

conditions.
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Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality XRD data and accurate

quantitative results. The goal is to produce a fine, homogeneous powder with a random

orientation of crystallites.

Materials:

HMX sample

Agate mortar and pestle

Sieve with a fine mesh (e.g., <45 µm)

Sample holder (zero-background sample holder is recommended)

Spatula

Ethanol or other suitable solvent (optional, for wet grinding)

Protocol:

Grinding: Carefully grind the HMX sample into a fine powder using an agate mortar and

pestle.[5][6] To minimize potential structural damage, gentle grinding is recommended. For

samples prone to agglomeration, wet grinding with a small amount of ethanol can be

employed, followed by complete drying.

Sieving: Pass the ground powder through a fine-mesh sieve to ensure a uniform particle

size. A particle size of 1-10 µm is ideal for quantitative analysis to minimize preferred

orientation effects.[7]

Sample Mounting:

Place the powdered sample into the sample holder.

Gently press the powder with a flat surface (e.g., a glass slide) to create a smooth, flat

surface that is level with the top of the holder. Avoid excessive pressure, as this can
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induce preferred orientation.

Ensure the sample is packed densely enough to avoid transparency to the X-ray beam.

XRD Data Acquisition
Instrumentation:

A powder X-ray diffractometer equipped with a copper (Cu) X-ray source (Kα radiation, λ =

1.5406 Å) is commonly used.

A detector, such as a scintillation counter or a position-sensitive detector.

Instrument Settings (Typical):

Voltage and Current: 40 kV and 40 mA.

Goniometer Scan Range (2θ): 5° to 50°. This range covers the most characteristic diffraction

peaks for HMX polymorphs.

Step Size: 0.02°.

Scan Speed (Time per Step): 1-2 seconds. A slower scan speed will improve the signal-to-

noise ratio.

Sample Rotation: If available, sample rotation during data collection is recommended to

further minimize preferred orientation.

Data Analysis
Qualitative Phase Identification

Process the raw XRD data to remove background noise and identify the peak positions (2θ

values) and their relative intensities.

Compare the experimental diffraction pattern with standard reference patterns for α, β, γ, and

δ-HMX from a crystallographic database (e.g., the ICDD Powder Diffraction File).
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The presence of a particular polymorph is confirmed by the matching of its characteristic

diffraction peaks in the experimental pattern.

Quantitative Phase Analysis using Rietveld Refinement
Rietveld refinement is a powerful method for quantitative analysis of multiphase mixtures. It

involves a least-squares refinement of a calculated diffraction pattern to the observed data.

Software:

Software capable of performing Rietveld refinement, such as FullProf, GSAS-II, or TOPAS.

Protocol:

Input Files:

The experimental powder diffraction data file.

Crystallographic Information Files (CIFs) for each HMX polymorph expected in the

sample. These files contain the crystal structure information (space group, lattice

parameters, atomic positions).

Initial Refinement:

Load the experimental data and the CIFs for the identified polymorphs into the software.

Refine the background, scale factors for each phase, and the unit cell parameters.

Profile Refinement:

Refine the peak profile parameters (e.g., Caglioti parameters U, V, W) to match the peak

shapes of the experimental data.

Preferred Orientation Correction:

If significant preferred orientation is observed (indicated by poor fitting of certain peak

intensities), apply a preferred orientation correction model (e.g., the March-Dollase

model).
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Final Refinement:

Perform a final refinement of all relevant parameters until the goodness-of-fit (χ²) value is

minimized and the residual plot shows a good fit between the calculated and observed

patterns.

Quantification:

The weight fraction of each polymorph is calculated by the software based on the refined

scale factors and the crystallographic information of each phase.
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Caption: Experimental workflow for HMX polymorph identification.
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Caption: Logical relationship for polymorph identification by XRD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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